molecular formula C18H20N2O2 B14381860 4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide CAS No. 90053-10-4

4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide

Katalognummer: B14381860
CAS-Nummer: 90053-10-4
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: MUKNRMKGDMYJBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide is a compound that belongs to the class of carbazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide typically involves the reaction of 9H-carbazole with a suitable butanamide derivative. One common method involves the use of 9H-carbazole and 4-bromobutanamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Wirkmechanismus

The mechanism of action of 4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(9H-Carbazol-9-yl)ethanol: A carbazole derivative with a hydroxyl group, used in similar applications.

    9-(2-Hydroxyethyl)-9H-carbazole: Another carbazole derivative with a hydroxyl group, studied for its biological activities.

    2-(9H-Carbazol-9-yl)phenylboronic acid: A carbazole derivative with a boronic acid group, used in organic synthesis.

Uniqueness

4-(9H-Carbazol-9-yl)-N-(2-hydroxyethyl)butanamide is unique due to its specific structure, which combines the carbazole moiety with a butanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90053-10-4

Molekularformel

C18H20N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-carbazol-9-yl-N-(2-hydroxyethyl)butanamide

InChI

InChI=1S/C18H20N2O2/c21-13-11-19-18(22)10-5-12-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,21H,5,10-13H2,(H,19,22)

InChI-Schlüssel

MUKNRMKGDMYJBN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCC(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.